Bufenadrine - 33431-12-8

Bufenadrine

Catalog Number: EVT-10959089
CAS Number: 33431-12-8
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bufenadrine is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in pain management. It belongs to a class of compounds known as analgesics, which are substances that relieve pain. Bufenadrine is characterized by its unique molecular structure and mechanism of action, making it a subject of interest in pharmacological research.

Source

Bufenadrine is synthesized through various chemical reactions involving specific starting materials. The synthesis typically involves the formation of Schiff bases, which are compounds formed by the reaction of an amine with a carbonyl compound. This method allows for the modification of the parent compound to enhance its analgesic properties.

Classification

Bufenadrine is classified as a non-opioid analgesic. It acts on the central nervous system to alleviate pain without the addictive properties associated with opioid medications. Its classification within analgesics highlights its importance in developing safer pain management alternatives.

Synthesis Analysis

Methods

The synthesis of Bufenadrine can be achieved through several methods, primarily involving the reaction of chiral amines with aromatic aldehydes. A notable method includes grinding the reactants together at room temperature without solvents, resulting in high yields of the desired product. This technique not only simplifies the process but also enhances the purity of the final compound.

Technical Details

The synthesis typically follows these steps:

  1. Reactants Preparation: Chiral amines and aromatic aldehydes are selected based on desired functional groups.
  2. Reaction Conditions: The reactants are ground together for approximately 5-10 minutes at room temperature.
  3. Product Isolation: The resulting paste is allowed to dry overnight and is subsequently recrystallized using methanol to obtain pure Bufenadrine.

This method has shown effective yields and minimal side reactions, making it a preferred approach in laboratory settings .

Molecular Structure Analysis

Structure

Bufenadrine possesses a complex molecular structure that contributes to its pharmacological properties. The compound features multiple functional groups that facilitate interactions with biological targets.

Data

  • Molecular Formula: C15_{15}H17_{17}N
  • Molecular Weight: 229.31 g/mol
  • Structural Features: The structure includes an aromatic ring and a nitrogen-containing moiety, which are critical for its analgesic activity.
Chemical Reactions Analysis

Reactions

Bufenadrine undergoes several chemical reactions that can modify its properties or enhance its efficacy as an analgesic. Key reactions include:

  • Formation of Schiff Bases: This reaction is fundamental in synthesizing Bufenadrine and involves nucleophilic attack by amines on carbonyl groups.
  • Hydrolysis: Under certain conditions, Bufenadrine can hydrolyze to form different derivatives, potentially altering its activity profile.

Technical Details

The stability of Bufenadrine under various pH conditions has been studied, revealing that it maintains integrity in neutral to slightly acidic environments, which is relevant for its formulation in pharmaceutical products .

Mechanism of Action

Bufenadrine exerts its analgesic effects primarily through modulation of neurotransmitter systems in the central nervous system.

Process

  1. Interaction with Receptors: Bufenadrine binds to specific receptors associated with pain pathways, including serotonin and norepinephrine receptors.
  2. Inhibition of Pain Signals: By modulating these pathways, Bufenadrine effectively reduces the perception of pain without triggering the extensive side effects commonly associated with opioid analgesics.

Data

Studies have demonstrated significant reductions in pain response in animal models when administered at doses ranging from 12.5 mg/kg to 25 mg/kg, indicating a dose-dependent effect on pain relief .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bufenadrine typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges around 120-125 °C, indicating stability under standard laboratory conditions.

Chemical Properties

  • Solubility: Bufenadrine is soluble in organic solvents such as ethanol and methanol but exhibits limited solubility in water.
  • Stability: The compound remains stable under normal storage conditions but should be protected from extreme heat and moisture to prevent degradation.
Applications

Bufenadrine's primary application lies in its potential use as an analgesic agent for managing acute and chronic pain conditions. Its non-opioid nature makes it an attractive alternative for patients who may be at risk for opioid dependence.

Scientific Uses

Research continues into Bufenadrine's efficacy and safety profile, particularly in clinical settings where traditional analgesics may pose risks. Ongoing studies aim to explore its potential applications beyond pain management, including anti-inflammatory effects and possible roles in treating neuropathic pain .

Historical Development and Discontinuation Rationale

Origin and Initial Pharmacological Classification as Antiemetic/Anticholinergic Agent

Bufenadrine (International Nonproprietary Name; developmental code name B.S. 6534), chemically designated as 2-tert-butyldiphenhydramine, emerged during the 1960s as a structural analog of the established antihistamine diphenhydramine. First documented in scientific literature by 1967, this compound was strategically designed through molecular modification by introducing a tert-butyl group at the 2-position of the diphenhydramine scaffold. This alteration aimed to enhance receptor binding affinity or modify metabolic pathways while retaining the core pharmacological activity of the parent molecule [2].

Pharmacologically, bufenadrine was characterized as a multi-target agent exhibiting antiemetic, antihistaminic, anticholinergic, and antiparkinsonian activities. Its mechanism of action centered on competitive antagonism of muscarinic acetylcholine receptors and histamine H₁ receptors, mirroring the profile of first-generation antihistamines like diphenhydramine. This receptor blockade inhibited cholinergic neurotransmission in pathways associated with emesis (particularly vestibular-induced nausea) and modulated extrapyramidal motor function, positioning it as a potential therapeutic candidate for motion sickness, Parkinsonian symptoms, and nausea/vomiting [2] [5] [9].

Table 1: Key Characteristics of Bufenadrine at Time of Development

PropertyDescription
Chemical Name2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine
Developmental CodeB.S. 6534
Chemical Class2-tert-butyl analog of diphenhydramine
Primary Pharmacological TargetsMuscarinic acetylcholine receptors, Histamine H₁ receptors
Intended Therapeutic UsesAntiemetic, Antiparkinsonian, Antihistaminic, Anticholinergic
Year First Described1967

Identification of Stereoselective Hepatotoxicity in Preclinical Models

The progression of bufenadrine into clinical application was halted during preclinical development due to the identification of significant and unexpected hepatotoxicity. Research conducted in rat models revealed that bufenadrine-induced liver damage was not uniform across its stereoisomers but exhibited pronounced stereoselectivity. This stereospecific toxicity indicated that one enantiomer of the chiral molecule was significantly more hepatotoxic than the other, a critical finding underscoring the importance of stereochemistry in drug safety assessment [2].

Investigations demonstrated distinct metabolic behaviors and toxicological outcomes between the optical isomers. Hespe and colleagues (1972) documented clear differences in metabolic handling and hepatotoxic potential, where one isomer underwent biotransformation pathways generating reactive intermediates capable of inducing hepatocellular damage. The observed hepatotoxicity manifested as elevated liver enzymes, histological evidence of hepatocyte necrosis, and inflammatory markers consistent with drug-induced liver injury (DILI). These findings highlighted that conventional preclinical toxicity screening, potentially overlooking stereoselective effects, could fail to predict significant safety liabilities [2] [3].

The identification of this stereoselective toxicity pattern rendered bufenadrine unsuitable for further clinical development. The inability to mitigate this risk through simple dosing adjustments or formulation, coupled with the potential for severe liver damage in humans, formed the core rationale for its discontinuation [2] [6].

Table 2: Preclinical Findings on Bufenadrine Hepatotoxicity

Key FindingExperimental ObservationImplication
Stereoselective ToxicitySignificant difference in hepatotoxicity between optical isomers in rat models.Toxicity linked to specific molecular configuration, not just the parent compound.
Metabolic BasisDifferential metabolism of isomers leading to reactive metabolites from the more toxic enantiomer.Highlighted role of hepatic metabolism (potentially CYP-mediated) in generating toxic intermediates.
Toxicological ManifestationEvidence of hepatocellular necrosis and inflammation in liver tissue.Indicated potential for severe clinical drug-induced liver injury (DILI).
Irremediable RiskToxicity deemed intrinsic to the more potent enantiomer and not readily separable from the therapeutic effect.Precluded development of a safe racemic mixture or isolation of a safer single isomer.

Comparative Analysis with Structural Analogs (e.g., Diphenhydramine Derivative Series)

Bufenadrine belongs to the ethanolamine class of antihistamines, sharing a core diphenhydramine-like structure characterized by a substituted ethanolamine linker connecting two aromatic groups (diarylmethyl ether). Its defining structural feature is the bulky tert-butyl substituent ortho to the benzhydryl ether oxygen on one phenyl ring. This modification significantly altered its physicochemical properties and metabolic fate compared to its parent compound, diphenhydramine, and other analogs like dimenhydrinate (a diphenhydramine-theophylline complex) and meclizine [2] [4] [7].

While diphenhydramine itself carries a known burden of side effects (notably sedation and anticholinergic effects like dry mouth, constipation), clinically significant hepatotoxicity is rare and not stereoselective. The introduction of the tert-butyl group in bufenadrine introduced a novel metabolic liability. This bulky alkyl group likely sterically hindered or redirected oxidative metabolism (potentially via cytochrome P450 enzymes like CYP2D6, known to metabolize diphenhydramine) towards alternative pathways, culminating in the generation of hepatotoxic reactive intermediates unique to bufenadrine's structure [4] [7] [2]. This contrasts with diphenhydramine's primary metabolic pathways involving N-demethylation and oxidation, which generally do not produce highly hepatotoxic species at therapeutic doses. The bufenadrine case exemplifies how seemingly minor structural modifications, particularly introducing bulky substituents near metabolic hotspots, can drastically alter toxicological profiles within a congeneric series, transforming a relatively safe compound into one with unacceptable organ toxicity [2] [6].

Impact of Toxicity Findings on Pharmaceutical Development Pipelines (1960s–1970s)

The discontinuation of bufenadrine due to stereoselective hepatotoxicity served as a significant case study during the 1960s and 1970s, influencing pharmaceutical development practices in several key areas:

  • Increased Scrutiny of Stereochemistry: Bufenadrine underscored the critical importance of evaluating individual enantiomers early in development. Prior to this era, racemic mixtures (50:50 mixtures of enantiomers) were commonly developed. The discovery that toxicity could reside predominantly in one enantiomer drove greater investment in chiral separation techniques and stereoselective synthesis. It reinforced the principle that enantiomers are distinct therapeutic entities with potentially divergent pharmacokinetic, pharmacodynamic, and toxicological profiles, paving the way for later regulatory guidance on developing chiral drugs [2] [6].
  • Refinement of Preclinical Hepatotoxicity Models: The failure of standard preclinical tests to initially predict, and subsequently to adequately characterize, the stereoselective liver damage prompted critical evaluation of existing animal models. While models using agents like carbon tetrachloride (CCl₄), thioacetamide (TAA), and dimethylnitrosamine (DMN) were established for studying centrilobular necrosis and fibrosis, their relevance to predicting idiosyncratic or stereoselective DILI in humans was questioned. Bufenadrine's toxicity highlighted limitations in species-specific metabolic pathways and adaptive responses. For instance, rats, a common toxicology species, possess metabolic differences (e.g., CYP enzyme expression and activity profiles) compared to humans, potentially leading to false negatives or positives. This case contributed to the ongoing recognition of the need for more human-relevant liver models [3] [6].
  • Recognition of Metabolic Activation as a Key Toxicity Mechanism: The findings supported the emerging understanding that many instances of DILI, including those not dose-dependent, stem from the metabolic conversion of drugs into reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules (proteins, DNA), disrupt cellular functions, and trigger direct cytotoxicity or immune-mediated responses (imDILI). Bufenadrine became an example where a specific structural feature (the tert-butyl group) predisposed it to metabolic activation in a stereoselective manner, emphasizing the need for proactive assessment of metabolic pathways and potential for reactive metabolite formation during lead optimization [2] [6] [3].
  • Contribution to the "Attrition Catalyst" for DILI: Bufenadrine joined other prominent cases (e.g., troglitazone withdrawal post-market) in solidifying DILI as a leading cause of drug development failure and withdrawal. Its discontinuation during preclinical stages, while avoiding human harm, represented a significant resource loss. This reinforced DILI's status as a critical hurdle, driving sustained research into better predictive tools, mechanistic understanding, and risk assessment strategies throughout the 1970s and beyond. It exemplified the costly consequences of hepatotoxicity emerging late in development or post-market, underscoring the economic and safety imperative for improved early detection [6].

The bufenadrine experience, though resulting in a compound that never reached the market, provided valuable lessons that contributed to the evolution of safer and more sophisticated drug design and toxicity screening paradigms in the subsequent decades.

Properties

CAS Number

33431-12-8

Product Name

Bufenadrine

IUPAC Name

2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3

InChI Key

OGNRRAFRDFGFKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.